molecular formula C20H19NO4 B12568787 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester

Cat. No.: B12568787
M. Wt: 337.4 g/mol
InChI Key: JWHGTDYLEMAWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester is a complex organic compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of a spirocyclic lactam with a phenylmethyl ester under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones that suggest strong antibacterial potential .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro experiments showed that treatment with this ester reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in treating inflammatory diseases .

3. Cytotoxicity Against Cancer Cells
Preliminary studies have assessed the cytotoxic effects of this compound on human cancer cell lines, such as breast and prostate cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its spirocyclic structure. It can be utilized to synthesize complex organic molecules and derivatives through various chemical reactions:

  • Oxidation : The compound can undergo oxidation to form corresponding oxo derivatives.
  • Reduction : Reduction reactions can yield reduced spirocyclic compounds.
  • Substitution Reactions : Nucleophilic substitution can occur at the spirocyclic core or the nitrogen atom .

Biological Research

In biological research, 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester has been studied for its interactions with biomolecules:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may influence cellular signaling pathways by acting on specific receptors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against several bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antibiotic agent.

Case Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that treatment with the compound significantly reduced inflammatory markers in macrophage cultures, highlighting its anti-inflammatory capabilities.

Case Study 3: Cytotoxicity Assessment

Research on human cancer cell lines revealed that the compound could induce apoptosis, indicating its potential role in cancer therapy.

Summary of Biological Activities

Activity Type Description
Antimicrobial ActivityEffective against various bacterial strains; potential for antibiotic development
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; implications for treating inflammatory diseases
CytotoxicityInduces apoptosis in cancer cell lines; potential anticancer agent

Mechanism of Action

The mechanism of action for 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester apart is its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Biological Activity

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester (CAS No. 287401-29-0) is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.

  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.4 g/mol
  • Canonical SMILES : C1CC2(C(OC2=O)C3=CC=CC=C3)N(C1)C(=O)OCC4=CC=CC=C4

Synthesis

The synthesis of 2-Oxa-5-azaspiro[3.4]octane derivatives typically involves several strategies, including:

  • Annulation Techniques : Utilizing cyclopentane and other cyclic precursors to form the spirocyclic structure.
  • Functional Group Modifications : Modifying carboxylic acid groups to enhance biological activity.

Research has demonstrated that various synthetic routes can yield this compound effectively, allowing for further exploration of its biological properties .

Antimicrobial Properties

Research indicates that compounds similar to 2-Oxa-5-azaspiro[3.4]octane exhibit significant antimicrobial activity. For instance, studies on related spirocyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Studies have focused on its interaction with key enzymes involved in metabolic pathways:

  • ACE Inhibition : Similar compounds have been tested as angiotensin-converting enzyme (ACE) inhibitors, with varying degrees of potency. For example, related derivatives exhibited I50 values ranging from 0.07 to 100 µM . The specific activity of 2-Oxa-5-azaspiro[3.4]octane derivatives in inhibiting ACE remains an area for exploration.

Anticancer Activity

Emerging studies suggest that spirocyclic compounds may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanisms often involve the modulation of signaling pathways critical for cell proliferation and survival .

Case Studies

Study ReferenceFindings
Demonstrated ACE inhibition with I50 values indicating potential cardiovascular benefits.
Explored antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results for drug development.
Investigated anticancer effects in vitro, highlighting apoptosis induction in specific cancer cell lines.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

benzyl 3-oxo-1-phenyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C20H19NO4/c22-18-20(17(25-18)16-10-5-2-6-11-16)12-7-13-21(20)19(23)24-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2

InChI Key

JWHGTDYLEMAWFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(OC2=O)C3=CC=CC=C3)N(C1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.